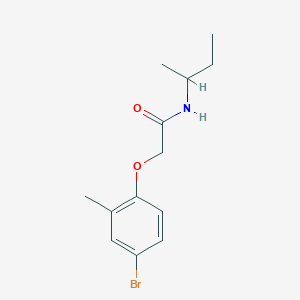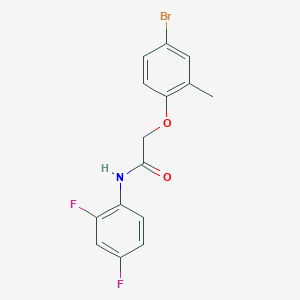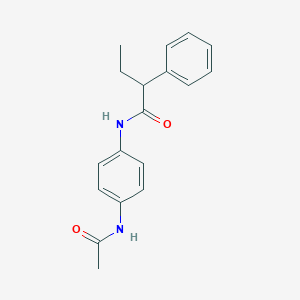![molecular formula C21H18N4O4S B297175 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297175.png)
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the regulation of cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit microbial growth, and reduce inflammation. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide in lab experiments is its versatility. The compound can be used for various applications such as antitumor, antimicrobial, and anti-inflammatory studies. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide. One potential direction is to further study its potential use as a fluorescent probe for the detection of metal ions. Additionally, the compound can be further studied for its potential use in drug development for various diseases such as cancer and microbial infections. Finally, the potential toxicity of the compound can be further studied to determine its safety for use in various applications.
In conclusion, 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been comprehensively discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Synthesis Methods
The synthesis of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide involves the reaction of 2-methylindole-3-carboxaldehyde, 2-furylacetic acid, and thiosemicarbazide in the presence of acetic anhydride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H18N4O4S/c1-12-15(9-16-19(27)23-21(30)24-20(16)28)14-6-2-3-7-17(14)25(12)11-18(26)22-10-13-5-4-8-29-13/h2-9H,10-11H2,1H3,(H,22,26)(H2,23,24,27,28,30) |
InChI Key |
GSSLGCBTYZOPCB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=C4C(=O)NC(=S)NC4=O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=C4C(=O)NC(=S)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)






![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)



![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
